Hyocholic Acid-d4
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Overview
Description
Hyocholic Acid-d4 is a deuterated form of hyocholic acid, a primary bile acid predominantly found in pigs. This compound is used as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to quantify hyocholic acid levels in biological samples . Hyocholic acid itself plays a significant role in glucose homeostasis and has been studied for its potential in treating metabolic disorders .
Preparation Methods
The synthesis of Hyocholic Acid-d4 involves the incorporation of deuterium atoms into the hyocholic acid molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Chemical Synthesis: The chemical synthesis of this compound can be performed by starting with a precursor molecule and introducing deuterium atoms at specific positions through a series of chemical reactions.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Hyocholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Hyocholic Acid-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Hyocholic Acid-d4 exerts its effects through distinct signaling mechanisms involving molecular targets such as:
TGR5 (G-protein-coupled bile acid receptor): Activation of TGR5 by this compound promotes the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and lowers blood glucose levels.
FXR (Farnesoid X receptor): Inhibition of FXR by this compound leads to increased GLP-1 production and secretion, further contributing to glucose regulation.
These pathways highlight the unique mechanism by which this compound influences glucose homeostasis and its potential therapeutic applications .
Comparison with Similar Compounds
Hyocholic Acid-d4 can be compared with other similar bile acids, such as:
Chenodeoxycholic Acid: Another primary bile acid involved in the regulation of cholesterol and bile acid metabolism.
Cholic Acid: A primary bile acid that aids in the digestion and absorption of fats.
Deoxycholic Acid: A secondary bile acid formed from the bacterial metabolism of primary bile acids.
This compound is unique due to its deuterated form, which makes it an ideal internal standard for analytical techniques. Additionally, its distinct signaling mechanisms involving TGR5 and FXR set it apart from other bile acids in terms of its potential therapeutic applications .
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1/i8D2,12D2 |
InChI Key |
DKPMWHFRUGMUKF-FTLFNZFLSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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